molecular formula C21H43ClN2 B13994447 2-octadecyl-4,5-dihydro-1H-imidazole CAS No. 7347-32-2

2-octadecyl-4,5-dihydro-1H-imidazole

Cat. No.: B13994447
CAS No.: 7347-32-2
M. Wt: 359.0 g/mol
InChI Key: GRSWKELQKMCSJD-UHFFFAOYSA-N
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Description

2-Octadecyl-4,5-dihydro-1H-imidazole is a high-purity synthetic compound belonging to the imidazoline class, which are heterocyclic compounds featuring a five-membered ring with two nitrogen atoms . This reagent is of significant interest in scientific research, particularly in the field of materials science as a highly effective corrosion inhibitor. Its mechanism of action involves the interaction of the imidazoline ring with metal surfaces and the integration of its long octadecyl chain into protective layers . The polar imidazoline ring can form coordination bonds with metal ions, while the long alkyl chain contributes to the formation of a hydrophobic barrier, which effectively isolates the metal from corrosive agents like chloride ions in saline environments . This makes it a valuable compound for studying the protection of metals such as copper and carbon steel in aggressive media . Beyond its foundational role in corrosion science, it also serves as a key synthon or intermediate in the synthesis of more complex chemical derivatives and functional materials . The product is intended for in-vitro research applications only. It is strictly for use in controlled laboratory settings and is not certified for human or veterinary diagnostic, therapeutic, or any other personal uses .

Properties

CAS No.

7347-32-2

Molecular Formula

C21H43ClN2

Molecular Weight

359.0 g/mol

IUPAC Name

2-octadecyl-4,5-dihydro-1H-imidazole;hydrochloride

InChI

InChI=1S/C21H42N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22-19-20-23-21;/h2-20H2,1H3,(H,22,23);1H

InChI Key

GRSWKELQKMCSJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=NCCN1.Cl

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2 Octadecyl 4,5 Dihydro 1h Imidazole

Conventional Synthetic Pathways

The traditional and most widely employed method for the synthesis of 2-octadecyl-4,5-dihydro-1H-imidazole, also known as 2-heptadecyl-2-imidazoline, is through the cyclocondensation of a fatty acid with a diamine.

Cyclocondensation Reactions

The core of the conventional synthesis is the cyclocondensation reaction between stearic acid and ethylenediamine (B42938). This reaction typically involves heating the reactants at elevated temperatures, generally ranging from 150°C to 250°C. The process consists of two main stages: amidation followed by cyclization. In the initial stage, the carboxylic acid group of stearic acid reacts with one of the amino groups of ethylenediamine to form an amide intermediate, N-(2-aminoethyl)stearamide. In the second stage, further heating promotes an intramolecular cyclization of the amide intermediate, leading to the formation of the imidazoline (B1206853) ring and the elimination of two molecules of water.

CH₃(CH₂)₁₆COOH + NH₂CH₂CH₂NH₂ → C₂₁H₄₂N₂ + 2H₂O

Precursor Design and Selection

The selection of precursors is a critical factor that influences the properties of the final imidazoline product.

Fatty Acid: For the synthesis of this compound, stearic acid (with a C17 alkyl chain) is the specific fatty acid precursor required. The purity of the stearic acid is important as impurities can lead to side reactions and affect the quality of the final product.

Amine: Ethylenediamine is the standard diamine used for this synthesis. nih.gov However, variations in the amine precursor can be used to produce different imidazoline derivatives. For instance, using diethylenetriamine (B155796) would result in an imidazoline with a different substituent at the 1-position of the ring.

Advanced Synthetic Approaches

In an effort to overcome the limitations of conventional synthesis, such as long reaction times and high energy consumption, more advanced and efficient methods have been developed. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for the synthesis of imidazolines. researchgate.net This technique utilizes microwave energy to directly and uniformly heat the reaction mixture, leading to a significant reduction in reaction time, often from hours to minutes. nih.govresearchgate.net Studies have demonstrated that microwave-assisted synthesis can not only accelerate the reaction but also lead to higher yields and improved product purity. researchgate.netrsc.org For instance, one study reported achieving yields of 89-91% in just 5-10 minutes, compared to 75-80% yields over 8-10 hours with conventional methods. researchgate.net

Comparison of Conventional and Microwave-Assisted Synthesis

FeatureConventional Thermal CondensationMicrowave-Assisted Synthesis
Reaction Time 8-10 hours5-10 minutes
Yield 75-80%89-91%
Energy Consumption HighLow
Heating Method ExternalInternal, uniform

Continuous Flow Reactor Systems

Continuous flow chemistry offers a modern approach to chemical synthesis with several advantages over traditional batch processes, including enhanced safety, better process control, and scalability. researchgate.netmtak.hu In a continuous flow system, reactants are continuously pumped through a heated reactor, allowing for precise control over parameters like temperature, pressure, and residence time. mdpi.com This leads to more consistent product quality and higher throughput. researchgate.net While specific applications for this compound are still being explored, the principles of continuous flow have been successfully applied to the synthesis of other heterocyclic compounds, demonstrating its potential for imidazoline production. researchgate.netmtak.humdpi.com

Optimization of Reaction Parameters

To maximize the efficiency and cost-effectiveness of the synthesis of this compound, several reaction parameters can be optimized.

Temperature: The reaction temperature is a critical factor. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. The optimal temperature range for the dehydration and cyclization steps is typically between 130°C and 220°C. google.com

Catalyst: While the reaction can proceed without a catalyst, the use of a catalyst can significantly improve the reaction rate and yield. Both acidic and basic catalysts have been shown to be effective. google.com Examples of acidic catalysts include p-toluenesulfonic acid, phosphoric acid, and various solid acid catalysts like zeolites. google.comnih.gov

Molar Ratio of Reactants: The molar ratio of the fatty acid to the diamine is another important parameter. An excess of ethylenediamine is often used to drive the reaction to completion. A typical molar ratio of fatty acid to hydroxyethyl (B10761427) ethylenediamine is between 1:1 and 1:5. google.com

Pressure: The removal of water is crucial for the cyclization step. Performing the reaction under reduced pressure (less than 6000 Pa) can facilitate water removal and shift the equilibrium towards the product. google.com

Reaction Time: The optimal reaction time depends on the other reaction conditions. For the initial amidation (nitrogen acylation), the reaction time is typically 2 to 8 hours. google.com The subsequent dehydration and cyclization step usually takes 1 to 5 hours. google.com

Table of Optimized Reaction Parameters

ParameterTypical Range/Value
Temperature (Amidation) 80°C - 220°C
Temperature (Cyclization) 130°C - 220°C
Fatty Acid : Diamine Molar Ratio 1:1 to 1:5
Catalyst Loading 0.01 - 5% of total reactant weight
Pressure (Cyclization) < 6000 Pa
Reaction Time (Amidation) 2 - 8 hours
Reaction Time (Cyclization) 1 - 5 hours

Temperature and Pressure Influences

Temperature and pressure are critical parameters that significantly influence both the rate and efficiency of the synthesis of this compound. The initial amidation reaction between stearic acid and ethylenediamine is typically conducted at elevated temperatures to drive the condensation reaction, which involves the elimination of a water molecule. Subsequently, a higher temperature and often reduced pressure are employed to facilitate the intramolecular cyclization of the intermediate N-stearoyl-ethylenediamine to the final imidazoline product, with the removal of a second molecule of water.

The interplay between temperature and pressure is crucial. Higher temperatures increase the reaction rate but can also lead to the formation of unwanted byproducts. Reduced pressure allows for the efficient removal of water at lower temperatures, which can help to minimize side reactions and improve the purity of the final product.

Table 1: Illustrative Temperature and Pressure Influences on the Synthesis of 2-Alkyl-Imidazolines

Temperature (°C)PressureStageObservations
140 - 160Atmospheric / ReducedAmidationInitial formation of amide intermediate. Water evolution begins.
160 - 200ReducedAmidation/CyclizationIncreased rate of amidation and initiation of cyclization. Continuous removal of water is critical.
200 - 220ReducedCyclizationPrimary stage for the formation of the imidazoline ring. High vacuum is often applied to drive the reaction to completion.

Note: This table provides a generalized overview based on typical synthesis procedures for fatty acid imidazolines. Specific conditions for this compound may vary.

Reactant Stoichiometry and Concentration Effects

The molar ratio of the reactants, stearic acid and ethylenediamine, is a key factor in determining the yield and purity of this compound. While a 1:1 stoichiometric ratio is theoretically required for the formation of the desired product, in practice, slight excesses of the more volatile reactant, ethylenediamine, are often used to ensure the complete conversion of the fatty acid and to compensate for any potential loss during the reaction.

Some studies suggest using a molar ratio of fatty acid to diamine in the range of 1:1 to 1:1.05. google.comepo.org This slight excess of the diamine helps to drive the reaction towards the formation of the monoamide intermediate, which is the precursor to the imidazoline. However, a significant excess of the diamine can lead to the formation of undesired side products, such as diamides, which can be difficult to separate from the final product.

Table 2: Impact of Reactant Stoichiometry on Imidazoline Synthesis

Molar Ratio (Stearic Acid:Ethylenediamine)Expected OutcomePotential Issues
1:1Theoretical ratio for complete conversion.May result in incomplete reaction of the fatty acid if there are losses of the more volatile diamine.
1:1.05Slight excess of diamine to drive the reaction to completion.Minimizes unreacted fatty acid.
> 1:1.1Significant excess of diamine.Increased risk of forming diamide (B1670390) byproducts, complicating purification.
2:1 (with specific polyamines)Reported to give high yields under certain conditions (e.g., microwave synthesis).May not be optimal for all synthesis methods and could lead to different product distributions.

Note: The optimal stoichiometry should be determined experimentally for a given set of reaction conditions.

Solvent System Optimization

The choice of solvent can have a significant impact on the synthesis of this compound. Solvents can help to dissolve the reactants, facilitate heat transfer, and aid in the removal of water through azeotropic distillation. Common solvents used in the synthesis of fatty acid imidazolines include toluene (B28343) and xylene. nih.gov These solvents form an azeotrope with water, allowing for its efficient removal using a Dean-Stark apparatus, which drives the equilibrium of the reaction towards the products.

However, there is a growing trend towards developing solvent-free synthesis methods for imidazolines. nih.gov Solvent-free, or "neat," reactions offer several advantages, including reduced environmental impact, lower costs associated with solvent purchase and disposal, and simplified product work-up. In a solvent-free system, the molten fatty acid itself can act as the reaction medium. The reaction is typically carried out at high temperatures and under reduced pressure to facilitate the removal of water.

The optimization of the solvent system involves considering factors such as the solubility of the reactants and intermediates, the boiling point of the solvent (for azeotropic removal of water), and the environmental and economic implications of its use. For industrial-scale production, solvent-free processes are often preferred due to their efficiency and reduced environmental footprint.

Table 3: Comparison of Solvent Systems for Imidazoline Synthesis

Solvent SystemAdvantagesDisadvantages
Toluene/Xylene- Good solubility for reactants. - Efficient azeotropic removal of water.- Environmental and health concerns. - Requires solvent recovery and disposal procedures. - Adds to the overall cost of the process.
Solvent-Free- Environmentally friendly ("green chemistry"). - Reduced cost. - Simplified work-up and purification. - Higher product concentration.- Can result in high viscosity, leading to mixing and heat transfer challenges. - May require higher temperatures to maintain a liquid state.

Industrial Production Strategies for this compound and Analogues

The industrial production of this compound and its analogues is typically carried out in large-scale batch or continuous reactors. The primary goal of industrial strategies is to maximize throughput, ensure consistent product quality, and minimize operational costs and environmental impact.

Batch Production: In a typical batch process, the fatty acid and the diamine are charged to a reactor equipped with a heating system, a stirrer, and a vacuum system. google.comepo.org The temperature is gradually increased, and the pressure is reduced to drive the reaction and remove the water of condensation. The progress of the reaction is monitored by measuring the amount of water collected or by analyzing samples for parameters such as acid value and amine value. Once the reaction is complete, the crude product may be purified, for example, by vacuum distillation to remove any unreacted starting materials or byproducts.

Continuous Production: For very large-scale production, a continuous process may be employed. epo.org In a continuous process, the reactants are continuously fed into a reactor system, and the product is continuously withdrawn. This can offer advantages in terms of consistent product quality and higher throughput. A continuous process might involve a series of reactors, with the initial reactors dedicated to the amidation step and subsequent reactors for the cyclization. The removal of water is also a continuous process, often involving flash distillation or wiped-film evaporators.

Process Optimization and Control: A key aspect of industrial production is the optimization and control of the process parameters. This includes precise control of temperature, pressure, and reactant feed rates to ensure that the reaction proceeds efficiently and safely. Online analytical techniques may be used to monitor the reaction in real-time, allowing for adjustments to be made to maintain optimal conditions.

Byproduct Management: A significant challenge in the industrial production of imidazolines is the formation of byproducts, particularly diamides. google.comepo.org The formation of these impurities can affect the performance of the final product and can lead to issues such as cloudiness in liquid formulations. Industrial strategies to minimize byproduct formation include careful control of the reactant stoichiometry and the use of specific catalysts. In some cases, a post-reaction treatment step may be employed to convert the diamide back to the desired imidazoline.

The choice between batch and continuous processing, as well as the specific design of the production plant, will depend on factors such as the required production volume, the desired product purity, and economic considerations.

Chemical Reactivity and Derivatization of 2 Octadecyl 4,5 Dihydro 1h Imidazole

Electrophilic and Nucleophilic Reactions of the Imidazoline (B1206853) Ring

The 4,5-dihydro-1H-imidazole ring contains two nitrogen atoms and a carbon-nitrogen double bond (C=N), which are the primary sites of chemical reactivity. These features allow the ring to participate in various reactions, including oxidation, reduction, and nucleophilic substitution at the nitrogen centers.

The conversion of the 4,5-dihydro-1H-imidazole ring to its aromatic counterpart, the imidazole (B134444) ring, is a significant transformation that can be achieved through dehydrogenation. This aromatization process alters the molecule's electronic properties, planarity, and biological activity. Various oxidizing agents and catalytic systems have been shown to be effective for this conversion in related 2-substituted imidazolines. chemicalbook.com

Common methods for the oxidation of 2-imidazolines to imidazoles include:

Hypervalent Iodine Reagents: (Diacetoxyiodo)benzene (DIB) has been used to smoothly oxidize 2-imidazolines to the corresponding imidazoles in good yields at room temperature. organic-chemistry.orgthieme-connect.com This method is noted for its mild and environmentally benign conditions. thieme-connect.com

Metal-Based Catalysts and Reagents: Catalysts such as Palladium on carbon (Pd/C) or Platinum (Pt) can facilitate dehydrogenation. chemicalbook.com Other metal-based oxidants like manganese dioxide (MnO₂) and potassium permanganate (B83412) (KMnO₄) have also been employed for this transformation. thieme-connect.com

Other Reagents: A range of other oxidants, including trichloroisocyanuric acid, oxalyl chloride-DMSO, and 2-iodoxybenzoic acid (IBX), have been reported for the oxidation of the imidazoline ring. thieme-connect.com Some multicomponent reaction pathways for synthesizing 2-imidazolines can even lead to spontaneous air oxidation to the corresponding imidazole, particularly with certain substituents. acs.org

The reaction of 2-alkylimidazolines with these oxidizing agents typically yields the corresponding 2-alkylimidazole. However, in the case of 2-alkylimidazolines, the yields can sometimes be lower compared to their 2-aryl counterparts. thieme-connect.com

Table 1: Selected Oxidation Methods for 2-Imidazoline Aromatization
Oxidizing Agent/CatalystTypical ConditionsReported Yields (for general 2-imidazolines)Reference
(Diacetoxyiodo)benzene (DIB)Room temperature, DMSOGood organic-chemistry.orgthieme-connect.com
Manganese Dioxide (MnO₂)HeatingVariable thieme-connect.com
Palladium on Carbon (Pd/C)High temperatureVariable chemicalbook.comthieme-connect.com
Potassium Permanganate (KMnO₄)VariableVariable thieme-connect.com

The carbon-nitrogen double bond (C=N) within the imidazoline ring can undergo reduction to yield the corresponding saturated imidazolidine (B613845) ring system. This transformation converts the cyclic amidine into a cyclic aminal derivative. The reduction is typically achieved using hydride-donating reagents. For instance, the use of copper acetate (B1210297) in the presence of a hydride source can lead to the formation of the corresponding diamine (the ring-opened equivalent) or the saturated imidazolidine. organic-chemistry.org This process effectively saturates the ring, changing its geometry and chemical properties.

The nitrogen atoms of the imidazoline ring are nucleophilic and can react with various electrophiles. The N1 atom, being part of a secondary amine, is particularly reactive. These reactions are fundamental for synthesizing N-substituted derivatives.

A primary example is the quaternization reaction, where the imidazoline acts as a nucleophile. Treatment with alkyl halides (e.g., methyl iodide, ethyl bromide) leads to the formation of quaternary imidazolinium salts. chemicalbook.com These salts are ionic compounds with increased water solubility and modified surface-active properties. The reaction typically proceeds by alkylation at the N1 and/or N3 positions. It has been noted that the quaternization of 1-alkyl-2-methylimidazoline is faster than that of the unsubstituted 1H-2-methyl-2-imidazoline. chemicalbook.com

Functionalization of the Octadecyl Chain

The octadecyl group is a long, saturated, and non-polar alkyl chain (C₁₈H₃₇). As a saturated hydrocarbon chain, it is generally unreactive under mild conditions. Functionalization of this chain typically requires more vigorous reaction conditions, often involving free-radical mechanisms, which can lack selectivity and lead to a mixture of products.

Potential, albeit challenging, pathways for functionalizing the octadecyl chain could theoretically include:

Free-Radical Halogenation: In the presence of UV light or high temperatures, halogens (like Cl₂ or Br₂) can react with the alkane chain to introduce halogen atoms at various positions.

Oxidation: Strong oxidizing agents can potentially oxidize the alkyl chain, but this process is often difficult to control and can lead to chain cleavage.

In the broader context of long-chain alkyl compounds, functionalization is often more strategically achieved by starting with a functionalized long-chain precursor before the synthesis of the imidazoline ring, rather than by post-synthetic modification of the inert alkyl chain. Studies on ionic liquids have explored the effects of functionalizing the alkyl chain with groups like amides or esters, which can influence properties such as hydrogen bonding and self-assembly. rsc.org This highlights the importance of the alkyl chain's structure, even if its direct chemical reactivity is low.

Synthesis of Novel Derivatives and Analogues

The synthesis of derivatives from 2-octadecyl-4,5-dihydro-1H-imidazole primarily focuses on modifications of the imidazoline ring, especially at the nitrogen atoms.

N-substitution is a common and versatile method for creating derivatives of 2-imidazolines. The secondary amine at the N1 position can be readily derivatized.

N-Alkylation: As mentioned in section 3.1.3, reaction with alkyl halides is a straightforward method to produce N-alkylated and N,N'-dialkylated imidazolinium salts. chemicalbook.com This approach is used to synthesize a wide range of cationic surfactants.

N-Acylation: The N1 nitrogen can react with acylating agents like acid anhydrides or acid chlorides. For example, treatment of 2-benzylimidazoline with an excess of acetic anhydride (B1165640) resulted in the formation of 1,3-diacetyl-2-benzylideneimidazolidine, indicating both N-acylation and a shift of the double bond. chemicalbook.com

Reaction with Epoxides: The nucleophilic nitrogen atom can open epoxide rings (e.g., ethylene (B1197577) oxide, propylene (B89431) oxide) to form N-hydroxyalkyl derivatives. This reaction is important in the industrial synthesis of non-ionic and amphoteric surfactants.

Table 2: Examples of N-Substituted Derivative Synthesis
Reaction TypeReagentProduct TypeReference
N-Alkylation (Quaternization)Alkyl Halide (e.g., CH₃I)Quaternary Imidazolinium Salt chemicalbook.com
N-AcylationAcetic AnhydrideN-Acyl Imidazoline/Imidazolidine chemicalbook.com
N-HydroxyalkylationEpoxide (e.g., Ethylene Oxide)N-(Hydroxyalkyl) ImidazolineGeneral Imidazoline Reactivity

Variations in the 2-Position Alkyl Chain

The synthesis of 2-alkyl-4,5-dihydro-1H-imidazoles with varying alkyl chain lengths is a common strategy to fine-tune the lipophilicity and surface-active properties of these molecules. The general synthesis involves the condensation reaction between a fatty acid and ethylenediamine (B42938). This reaction typically proceeds through an N-acylethylenediamine intermediate, which then undergoes cyclization via dehydration to form the imidazoline ring.

A range of fatty acids can be employed to produce a homologous series of 2-alkyl-4,5-dihydro-1H-imidazoles. For instance, myristic acid (C14), palmitic acid (C16), and stearic acid (C18) can be reacted with N-(2-hydroxyethyl)ethylenediamine to yield the corresponding 2-alkyl-1-(2-hydroxyethyl)-2-imidazolines. core.ac.uk The reaction is typically carried out in a solvent like toluene (B28343), and the water formed during the reaction is removed azeotropically to drive the equilibrium towards the product. core.ac.uk This method allows for the systematic variation of the alkyl chain length, enabling the study of structure-property relationships.

The table below illustrates the synthesis of various long-chain 2-alkyl-4,5-dihydro-1H-imidazoles from their corresponding fatty acids and ethylenediamine, highlighting the versatility of this synthetic approach.

Fatty Acid PrecursorAlkyl ChainResulting 2-Alkyl-4,5-dihydro-1H-imidazole
Myristic AcidC13H272-Tridecyl-4,5-dihydro-1H-imidazole
Palmitic AcidC15H312-Pentadecyl-4,5-dihydro-1H-imidazole
Stearic AcidC17H352-Heptadecyl-4,5-dihydro-1H-imidazole

This table is a representation of the synthesis of various 2-alkyl-4,5-dihydro-1H-imidazoles based on the general reaction of fatty acids with ethylenediamine. The specific compound of interest, this compound, is synthesized from nonadecanoic acid.

Imidazolium-Based Ionic Liquid Synthesis

A significant area of derivatization for this compound involves the quaternization of the imidazoline ring to form imidazolium (B1220033) salts, which are a class of ionic liquids. This transformation is achieved by alkylating the tertiary nitrogen atom of the imidazoline ring. The nucleophilic attack of this nitrogen on an alkyl halide, such as methyl iodide or ethyl bromide, leads to the formation of a quaternary ammonium (B1175870) salt. researchgate.net

The resulting imidazolium salts exhibit altered solubility and thermal stability compared to the parent imidazoline. The quaternization reaction introduces a positive charge on the imidazoline ring, which is balanced by a counter-ion from the alkylating agent (e.g., iodide, bromide). The general reaction for the quaternization of a 2-alkyl-4,5-dihydro-1H-imidazole is depicted below:

Where R is the octadecyl group, R' is the alkyl group from the alkylating agent, and X is the halide.

Research has demonstrated the synthesis of 1-methyl-1-ethanol-2-alkyl-imidazolium iodide by reacting 2-alkyl-1-(2-hydroxyethyl)-imidazoline with an alkylating agent. core.ac.uk This indicates that the nitrogen atom of the imidazoline ring is susceptible to quaternization, a key step in forming ionic liquids. The synthesis of various imidazolium-based ionic liquids with long alkyl chains has been reported, highlighting the versatility of this approach to modify the properties of the parent imidazole or imidazoline. orientjchem.orgresearchgate.netrsc.org

The table below outlines the reactants and expected products for the synthesis of imidazolium salts from this compound.

This compoundAlkylating AgentExpected Imidazolium Salt
This compoundMethyl Iodide1-Methyl-2-octadecyl-4,5-dihydro-1H-imidazolium iodide
This compoundEthyl Bromide1-Ethyl-2-octadecyl-4,5-dihydro-1H-imidazolium bromide
This compoundBenzyl Chloride1-Benzyl-2-octadecyl-4,5-dihydro-1H-imidazolium chloride

Polymeric and Oligomeric Imidazoline Structures

The incorporation of the this compound moiety into polymeric or oligomeric structures is a more advanced derivatization strategy. Direct polymerization of this compound is not a commonly reported method. However, polymers containing imidazoline-like structures can be synthesized through indirect routes, primarily involving the ring-opening polymerization of 2-substituted-2-oxazolines followed by chemical modification.

Poly(2-alkyl-2-oxazoline)s are a class of polymers that can be synthesized with a high degree of control over their molecular weight and architecture. researchgate.net The side chains of these polymers can be hydrolyzed under acidic or basic conditions to yield linear poly(ethyleneimine) (L-PEI). rsc.orgresearchgate.net This resulting polymer has a backbone of repeating ethyleneimine units, which are structurally related to the 4,5-dihydro-1H-imidazole ring.

The L-PEI can then be further modified. For example, the secondary amine groups in the polymer backbone can be acylated with long-chain fatty acids, such as stearic acid, to reintroduce the long alkyl chains. Subsequent partial cyclization could potentially form imidazoline rings along the polymer backbone, though this is a complex and less-documented approach.

A more direct, though still challenging, approach would involve the synthesis of a 2-alkenyl-2-oxazoline monomer, where the alkenyl group can act as a site for polymerization. After polymerization, the oxazoline (B21484) rings in the polymer side chains could be converted to imidazoline rings. The cationic ring-opening polymerization of 2-oxazolines is a well-established method for producing well-defined polymers. nih.gov

While direct polymerization of this compound is not well-documented, the synthesis of polymers with imidazoline functionalities remains an area of interest for creating novel materials with unique properties.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Octadecyl 4,5 Dihydro 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-octadecyl-4,5-dihydro-1H-imidazole, ¹H, ¹³C, and 2D NMR studies are invaluable for confirming the presence and connectivity of the dihydroimidazoline ring and the long octadecyl chain. While specific data for the octadecyl derivative is not widely published, data from the closely related analog, 2-heptadecyl-4,5-dihydro-1H-imidazole, provides a reliable model for spectral interpretation.

In ¹H NMR spectroscopy, the protons of the dihydroimidazoline ring exhibit characteristic chemical shifts. The methylene (B1212753) protons (-CH₂-CH₂-) of the ring typically appear as a singlet or a multiplet in the range of 3.0-4.0 ppm. This is due to their location adjacent to the nitrogen atoms. The long octadecyl chain will produce a prominent triplet for the terminal methyl (-CH₃) group around 0.88 ppm and a large, overlapping multiplet for the repeating methylene (-CH₂-) units between approximately 1.25 and 1.60 ppm. The methylene group alpha to the imidazoline (B1206853) ring is expected to show a distinct triplet at a slightly downfield position, typically around 2.2-2.5 ppm, due to the influence of the C=N bond.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Ring -CH₂-CH₂- 3.0 - 4.0 s or m
α-CH₂ (to ring) 2.2 - 2.5 t
Chain -(CH₂)₁₅- 1.25 - 1.60 m

Note: s = singlet, t = triplet, m = multiplet. Data is predictive based on analogous structures.

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. The carbon atom of the C=N bond in the dihydroimidazoline ring is expected to have a chemical shift in the downfield region, typically around 160-170 ppm. The methylene carbons of the dihydroimidazoline ring will likely resonate in the range of 40-50 ppm. The carbons of the octadecyl chain will show characteristic signals, with the terminal methyl carbon appearing at approximately 14 ppm and the series of methylene carbons resonating between 22 and 32 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=N 160 - 170
Ring -CH₂-CH₂- 40 - 50
α-CH₂ (to ring) ~35
Chain -(CH₂)₁₅- 22 - 32

Note: Data is predictive based on analogous structures.

For unambiguous assignment of proton and carbon signals, especially in cases of signal overlap, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal the coupling between the protons on adjacent carbons in the octadecyl chain and within the dihydroimidazoline ring. An HMQC or HSQC spectrum would correlate the proton signals directly with their attached carbon atoms, confirming the assignments made in the 1D spectra.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound is expected to show a strong absorption band for the C=N stretching vibration in the region of 1600-1650 cm⁻¹. The N-H stretching vibration, if the nitrogen is not fully substituted, would appear as a broad band around 3300 cm⁻¹. The C-H stretching vibrations of the long alkyl chain will be prominent, with characteristic peaks just below 3000 cm⁻¹ (aliphatic C-H stretch). C-H bending vibrations for the methylene groups are expected around 1465 cm⁻¹.

Raman spectroscopy would also detect the C=N stretching vibration, often as a strong band. The symmetric C-H stretching and bending modes of the alkyl chain are also typically Raman active.

Table 3: Key IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch ~3300 Medium-Broad
C-H Stretch (aliphatic) 2850 - 2960 Strong
C=N Stretch 1600 - 1650 Strong

Note: Data is predictive based on characteristic functional group frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₂₁H₄₂N₂), the expected molecular weight is approximately 322.57 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 322. The fragmentation pattern would likely involve the cleavage of the alkyl chain. A prominent fragmentation pathway for long-chain aliphatic compounds is the sequential loss of CnH2n+1 fragments. Cleavage at the bond alpha to the dihydroimidazoline ring would result in a stable, resonance-stabilized cation. The fragmentation of the dihydroimidazoline ring itself could also occur, leading to characteristic smaller fragments. The NIST WebBook provides mass spectrum data for the closely related 2-heptadecyl-4,5-dihydro-1H-imidazole, which can serve as a reference for predicting the fragmentation of the octadecyl analog. nist.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity
322 [M]⁺ (Molecular Ion)
[M-CnH2n+1]⁺ Loss of alkyl fragments

Note: Data is predictive based on the molecular structure and general fragmentation rules.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The application of this method to this compound is contingent upon the ability to grow a single, high-quality crystal, which is often a significant challenge for this class of molecules. As of this writing, a detailed, publicly available single-crystal X-ray structure for this compound has not been reported in scientific literature.

The primary difficulty in obtaining a crystal structure for this compound lies in its inherent molecular properties. Molecules with long, flexible alkyl chains, such as the octadecyl group, tend to be waxy semi-solids or viscous liquids at room temperature. industrialchemicals.gov.auchemicalbook.com This physical characteristic is due to the conformational flexibility of the long hydrocarbon tail, which hinders the formation of a well-ordered, repeating crystal lattice necessary for X-ray diffraction experiments. nih.gov

However, were a suitable crystal to be obtained, X-ray crystallography would provide definitive and highly detailed information about its solid-state structure. The key structural insights would include:

Molecular Conformation: The precise conformation of the octadecyl chain (e.g., all-trans zigzag or gauche conformations) and the puckering of the dihydro-imidazole ring would be determined.

Bond Lengths and Angles: Exact measurements of all bond lengths (C-C, C-N, N-H, C=N) and angles within the molecule would be established, providing insight into the electronic environment of the imidazoline ring.

Intermolecular Interactions: The analysis would reveal how individual molecules pack together in the crystal lattice. This includes identifying and quantifying non-covalent interactions such as hydrogen bonding (between the N-H group of one molecule and a nitrogen atom of another) and van der Waals forces, which would be significant due to the long alkyl chains.

Unit Cell Parameters: The dimensions and angles of the unit cell—the fundamental repeating block of the crystal—would be defined, along with the crystal system (e.g., monoclinic, orthorhombic).

While data for the target compound is unavailable, crystallographic studies on related heterocyclic compounds, such as 1-(2,6-diisopropylphenyl)-1H-imidazole, illustrate the type of data that can be obtained. nsf.gov Such studies provide precise bond angles and lengths for the heterocyclic ring and describe the intermolecular forces that stabilize the crystal structure. nsf.gov

The table below illustrates the typical crystallographic data that would be generated from a successful X-ray diffraction experiment on this compound, based on parameters reported for other crystalline heterocyclic compounds.

ParameterHypothetical Data for this compoundDescription
Chemical FormulaC₂₁H₄₂N₂The elemental composition of the molecule.
Formula Weight322.58 g/mol The mass of one mole of the compound.
Crystal SystemMonoclinicThe crystal system describing the symmetry of the unit cell (e.g., Monoclinic, Orthorhombic).
Space GroupP2₁/cThe specific symmetry group describing the arrangement of molecules within the unit cell.
a, b, c [Å]e.g., 10.5, 8.2, 45.1The lengths of the unit cell edges. The 'c' axis would likely be long to accommodate the alkyl chain.
α, β, γ [°]e.g., 90, 98.5, 90The angles between the unit cell axes.
Volume [ų]e.g., 3845The volume of a single unit cell.
Z4The number of molecules per unit cell.
Density (calculated)e.g., 1.15 g/cm³The theoretical density of the crystal.
Key Bond Length (C=N) [Å]e.g., ~1.28The length of the carbon-nitrogen double bond in the imidazoline ring.
Key Bond Angle (N-C=N) [°]e.g., ~112The bond angle within the imidazoline ring.

Computational and Theoretical Chemistry Studies of 2 Octadecyl 4,5 Dihydro 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of a molecule. For a compound like 2-octadecyl-4,5-dihydro-1H-imidazole, these theoretical methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would be employed to determine the molecule's optimized geometry, electronic charge distribution, and sites of reactivity. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is critical for obtaining accurate results. Such studies on analogous long-chain imidazolines have shown that the imidazoline (B1206853) ring and the nitrogen atoms are the primary centers for interaction and reactivity.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to donate or accept electrons. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting tendency. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, the lone pair electrons on the nitrogen atoms of the imidazoline ring are expected to significantly contribute to the HOMO, making it an effective electron donor.

Analysis of Electronic Properties

From the HOMO and LUMO energy values, several important electronic properties can be calculated to further quantify the reactivity of this compound. These global reactivity descriptors provide a comprehensive picture of the molecule's chemical behavior.

PropertyFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ)χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of the molecule's resistance to charge transfer.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the molecule's ability to act as an electrophile.
Dipole Moment (μ)-A measure of the polarity of the molecule.

This table presents the standard formulas used to calculate various electronic properties from HOMO and LUMO energies derived from quantum chemical calculations. The values would be specific to this compound upon computation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, with its long alkyl chain, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with other molecules or surfaces. These simulations can model the molecule's behavior in different environments, such as in a vacuum, in a solvent, or on a metal surface. This is particularly relevant for applications like corrosion inhibition, where the orientation and interaction of the inhibitor molecule on the metal surface are critical.

Monte Carlo (MC) Simulations for Adsorption Behavior Modeling

Monte Carlo (MC) simulations are another computational technique used to model the adsorption behavior of molecules onto surfaces. By employing statistical methods, MC simulations can predict the most stable adsorption configurations of this compound on a given substrate, such as a metal surface. These simulations provide insights into the adsorption energy and the orientation of the molecule on the surface, which are key factors in determining its effectiveness as, for instance, a corrosion inhibitor. Studies on similar long-chain imidazolines have demonstrated that they tend to adsorb on metal surfaces through the nitrogen atoms of the imidazoline ring, with the long alkyl chain providing a protective hydrophobic layer.

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) modeling, often in the form of Quantitative Structure-Property Relationship (QSPR) models, aims to establish a mathematical relationship between the chemical structure of a molecule and its physical or biological properties. For this compound, QSPR models could be developed to predict properties such as its efficacy as a corrosion inhibitor based on various calculated molecular descriptors. These models are built by correlating the properties of a series of related compounds with their structural features, and they can be powerful tools for designing new molecules with enhanced performance.

Reaction Mechanism Prediction and Transition State Analysis

Generally, the synthesis of 2-substituted imidazolines, such as this compound, involves the condensation reaction between a long-chain carboxylic acid (stearic acid in this case) or its derivative and a diamine (ethylenediamine). Theoretical studies of analogous reactions for other imidazole (B134444) derivatives often employ quantum chemical methods to:

Map the Potential Energy Surface: To identify the most likely reaction pathway by calculating the energies of reactants, intermediates, transition states, and products.

Identify Transition States: To locate the highest energy point along the reaction coordinate, which represents the kinetic barrier of the reaction. The geometric and energetic properties of the transition state are crucial for understanding the reaction rate.

Analyze Reaction Intermediates: To characterize the structure and stability of any intermediate species formed during the reaction.

For the formation of this compound, a plausible reaction mechanism that could be investigated computationally would involve the initial formation of an amide intermediate from the reaction of stearic acid and ethylenediamine (B42938), followed by an intramolecular cyclization and subsequent dehydration to form the imidazoline ring. A computational study would aim to calculate the activation energies for each step in this proposed mechanism.

Table 5.5.1: Hypothetical Parameters for Computational Analysis of this compound Formation

StepReactantsIntermediate/Transition StateProductActivation Energy (kJ/mol) (Hypothetical)
Amide Formation Stearic Acid + EthylenediamineTetrahedral IntermediateN-(2-aminoethyl)stearamideData not available
Cyclization N-(2-aminoethyl)stearamideHemiaminal-like Transition StateHydroxy-imidazolidine intermediateData not available
Dehydration Hydroxy-imidazolidine intermediateTransition state for water eliminationThis compoundData not available

This table is presented for illustrative purposes to show what a computational study might investigate. The activation energy values are hypothetical and not based on published research for this specific compound.

Without dedicated computational studies on this compound, any discussion on its specific reaction mechanisms and transition state analysis remains speculative and based on general principles of organic chemistry for similar imidazoline syntheses. Further research in the field of computational chemistry is required to provide detailed, quantitative insights into the reaction dynamics of this particular compound.

Applications in Materials Science and Engineering

Corrosion Inhibition Mechanisms and Performance

Long-chain imidazoline (B1206853) compounds are extensively utilized to prevent or reduce the corrosion of metals, especially carbon steel, in environments such as those found in oil and gas pipelines. nih.gov Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The molecular structure, featuring an imidazoline headgroup, a pendant group, and a long hydrocarbon tail, is key to its function. nih.gov

The inhibition mechanism involves several interactions:

The imidazoline ring, with its π-electrons and nitrogen heteroatoms, facilitates strong bonding to the metal surface. nih.gov

The pendant group can act as an anchor, enhancing the stability of the adsorbed film. nih.gov

The long, nonpolar hydrocarbon tail forms a dense hydrophobic layer that repels water and other corrosive agents. nih.gov

Adsorption Isotherms and Surface Coverage Studies

The formation of a protective film by 2-octadecyl-4,5-dihydro-1H-imidazole on a metal surface is an adsorption process. This phenomenon is often studied using adsorption isotherms, which describe the equilibrium relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the metal surface. The Langmuir adsorption isotherm is frequently used to model the adsorption of imidazoline derivatives. This model assumes the formation of a monolayer of the inhibitor on the metal surface.

The degree of surface coverage (θ) is a critical parameter in evaluating inhibitor performance. Thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads) provide insight into the nature of the adsorption process. Values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, which involves electrostatic interactions between the charged inhibitor molecules and the metal surface. Values of -40 kJ/mol or more negative suggest chemisorption, where covalent bonds are formed between the inhibitor and the metal. For many imidazoline derivatives, the adsorption is found to be a mixed type, involving both physisorption and chemisorption.

For instance, a study on related imidazoline derivatives showed ΔG°ads values ranging from -31.27 to -34.34 kJ/mol, indicating a spontaneous adsorption process that is a mix of physical and chemical adsorption.

Electrochemical Characterization of Inhibitor Films

Electrochemical techniques are vital for characterizing the protective film formed by corrosion inhibitors.

Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current. The data is plotted as a Tafel plot (potential vs. log of current density). From these plots, key parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes can be determined. A decrease in icorr in the presence of the inhibitor signifies a reduction in the corrosion rate. Imidazoline derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. scielo.org.mx This is observed as a shift in both the anodic and cathodic branches of the polarization curve to lower current densities.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the inhibitor film and the corrosion process. It involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response. The results are often represented as Nyquist plots. In the presence of an effective inhibitor like this compound, the Nyquist plot typically shows an increase in the diameter of the semicircle, which corresponds to an increase in the charge-transfer resistance (Rct). A higher Rct value indicates greater resistance to charge transfer across the metal/solution interface, signifying better corrosion protection. jst.go.jp Concurrently, a decrease in the double-layer capacitance (Cdl) is often observed, which is attributed to the replacement of water molecules at the interface by the inhibitor molecules, leading to a thicker and/or less dielectric protective layer. jst.go.jp

Table 1: Electrochemical Data for Imidazoline Derivatives

Inhibitor ConcentrationRct (Ω·cm²)Cdl (µF·cm⁻²)Inhibition Efficiency (%)
Blank50200-
10 ppm5005090.0
50 ppm12003095.8
100 ppm25002098.0

Note: This table presents typical data for illustrative purposes based on findings for long-chain imidazoline inhibitors.

Surface Morphology and Elemental Composition Analysis

Surface analysis techniques provide visual and compositional evidence of the protective film formed by the inhibitor.

Scanning Electron Microscopy (SEM): SEM images can visually demonstrate the effectiveness of the inhibitor. In the absence of the inhibitor, the metal surface typically shows significant damage, such as pitting and uniform corrosion after exposure to a corrosive environment. In contrast, the surface of a metal treated with this compound would appear much smoother and more intact, confirming the protective action of the adsorbed film.

Energy Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS analysis provides the elemental composition of the surface. On an inhibited surface, EDS spectra would show the presence of carbon and nitrogen, originating from the imidazoline molecule, in addition to the elements of the metallic substrate (e.g., iron). This confirms the adsorption of the inhibitor onto the surface.

X-ray Photoelectron Spectroscopy (XPS): XPS is a highly sensitive surface analysis technique that can provide detailed information about the chemical states of the elements on the surface. XPS analysis of an inhibited metal surface can confirm the presence of the inhibitor and provide insights into the bonding mechanism (physisorption vs. chemisorption) by analyzing the binding energies of elements like N 1s, C 1s, and the metal's core levels (e.g., Fe 2p).

Influence of Environmental Parameters on Inhibition Efficiency

The performance of this compound as a corrosion inhibitor is influenced by various environmental factors.

Acid Concentration: In acidic environments, as the concentration of the acid increases, the corrosivity of the medium generally increases. The inhibition efficiency of imidazolines may decrease at very high acid concentrations due to increased aggressive ion attack. However, they are often designed to be effective in such conditions, which are common in industrial processes like acid cleaning.

Temperature: The effect of temperature on inhibition efficiency is complex. Generally, as temperature increases, corrosion rates accelerate. The stability of the adsorbed inhibitor film becomes crucial. For physisorption, an increase in temperature typically leads to desorption of the inhibitor and a decrease in inhibition efficiency. For chemisorption, the efficiency might remain stable or even increase up to a certain temperature. Studies on similar imidazoline inhibitors have shown that they can maintain high efficiency even at elevated temperatures, such as 90°C, which is crucial for applications in high-temperature environments like deep oil and gas wells.

Table 2: Effect of Temperature on Inhibition Efficiency

Temperature (°C)Corrosion Rate (mpy) - UninhibitedCorrosion Rate (mpy) - InhibitedInhibition Efficiency (%)
25502.595.0
451107.793.0
6525020.092.0
9050050.090.0

Note: This table presents typical data for illustrative purposes based on findings for long-chain imidazoline inhibitors at a fixed concentration.

Design of Imidazoline-Based Corrosion Inhibitors for Diverse Metallic Systems

The versatility of the imidazoline structure allows for the design of tailored corrosion inhibitors for various metals and conditions. The key components of the molecule—the imidazoline ring, the pendant group at the N-1 position, and the alkyl chain at the C-2 position—can be modified to optimize performance.

Hydrophobic Tail: The length and nature of the alkyl chain (e.g., 2-octadecyl) are critical for forming a dense, hydrophobic barrier. Longer chains generally provide better protection.

Pendant Group: Introducing different functional groups at the N-1 position can enhance solubility or provide additional adsorption sites. For example, adding a hydroxyethyl (B10761427) group can improve water dispersibility.

Imidazoline Ring: The planar structure of the imidazoline ring allows it to lie flat on the metal surface, maximizing surface coverage. colonialchem.com The electron-rich nature of the ring facilitates strong adsorption.

By strategically modifying these components, inhibitors can be designed for specific applications, such as high-temperature, high-pressure, or sour (H₂S-containing) environments, and for different metallic systems beyond carbon steel.

Surfactant and Emulsifier Science

The amphiphilic nature of this compound, with its long lipophilic alkyl tail and polar imidazoline head, makes it an effective surface-active agent, or surfactant. iosrjournals.orggoogle.com These types of molecules are known as cationic surfactants, as the imidazoline head can be protonated or quaternized to carry a positive charge. iosrjournals.org

As a surfactant, it exhibits several key properties:

Emulsification: It can act as an emulsifier, facilitating the formation and stabilization of emulsions, which are mixtures of immiscible liquids like oil and water. The surfactant molecules position themselves at the oil-water interface, reducing the interfacial tension and preventing the droplets from coalescing. This property is valuable in formulations for lubricants, metalworking fluids, and asphalt emulsions. google.com

Wetting and Spreading: By reducing the surface tension of liquids, it can improve their ability to wet and spread over surfaces.

Detergency: The molecule can help lift and suspend oily and greasy soils from surfaces, a fundamental property of detergents.

Film Formation: Its ability to form adsorbed films is not only useful for corrosion inhibition but also for applications requiring surface modification, such as providing water repellency. google.com

The acid salts of imidazolines, formed by neutralization with acids like acetic or hydrochloric acid, are generally water-soluble, while the free base is more soluble in hydrocarbons and polar organic solvents. google.com This tunable solubility allows for its use in a wide range of formulations, from aqueous cleaners to oil-based lubricants.

Micelle Formation and Aggregate Structures

As a surfactant, this compound can self-assemble in solution. When its concentration in an aqueous medium reaches a specific threshold, known as the critical micelle concentration (CMC), the molecules aggregate to form micelles. In these structures, the hydrophobic octadecyl tails orient themselves inward, creating a nonpolar core, while the polar imidazoline headgroups face outward into the water.

Table 1: Critical Micelle Concentration (CMC) of 1-Alkyl-3-methylimidazolium Chlorides in Water

Alkyl Chain Length Compound CMC (mmol/L)
10 1-Decyl-3-methylimidazolium chloride 69.1
12 1-Dodecyl-3-methylimidazolium chloride 15.8
14 1-Tetradecyl-3-methylimidazolium chloride 4.17
16 1-Hexadecyl-3-methylimidazolium chloride 1.10

This data illustrates the inverse relationship between alkyl chain length and CMC for a related class of imidazolium-based surfactants. nih.gov

Interfacial Tension Reduction and Emulsion Stabilization Mechanisms

At interfaces between immiscible liquids, such as oil and water, this compound functions as an effective emulsifier. The molecules align at the interface, with the hydrophobic tail extending into the oil phase and the hydrophilic headgroup remaining in the aqueous phase. This molecular arrangement reduces the interfacial tension between the two liquids. encyclopedia.pub

The reduction in interfacial tension facilitates the formation of emulsions by lowering the energy required to create droplets of one liquid within the other. The stabilization of these emulsions is achieved through several mechanisms:

Formation of an Interfacial Film: The adsorbed surfactant molecules create a physical barrier at the droplet surface, which prevents droplets from coalescing.

Steric Repulsion: The bulky nature of the adsorbed molecules can physically hinder droplets from approaching each other.

Electrostatic Repulsion: The imidazoline headgroup can become protonated (cationic) in acidic conditions, leading to positive charges on the droplet surfaces. The resulting electrostatic repulsion between like-charged droplets contributes significantly to the stability of the emulsion. encyclopedia.pub

Imidazoline-based surfactants are particularly noted for their effectiveness in creating stable water-in-oil emulsions and are used as emulsifiers, wetting agents, and corrosion inhibitors in various industrial applications. encyclopedia.pubresearchgate.net

Advanced Materials Synthesis and Functionalization

Beyond its surfactant properties, the distinct chemical functionalities of this compound allow it to be used as a component in the synthesis of more complex materials.

Role as Building Blocks in Complex Supramolecular Assemblies

The ability of this compound to self-assemble is a cornerstone of supramolecular chemistry. The non-covalent interactions—primarily hydrophobic interactions between the long alkyl chains and potential hydrogen bonding involving the imidazoline ring—drive the formation of ordered structures beyond simple micelles. nih.gov Depending on conditions such as concentration, temperature, and solvent, these molecules can potentially form various aggregate structures like vesicles or lamellar phases. Such assemblies are foundational for creating structured fluids and soft materials. The imidazole (B134444) ring, as a component in biomolecules, is known to participate in a variety of non-covalent interactions that form supramolecular species. nih.gov

Ligand Chemistry in Coordination Polymer and Metal-Organic Framework (MOF) Synthesis

The imidazole nucleus is a well-established building block in coordination chemistry. researchgate.netrsc.org The two nitrogen atoms in the ring can act as electron-pair donors (Lewis bases), allowing them to coordinate with metal ions to form coordination polymers or Metal-Organic Frameworks (MOFs). researchgate.net Imidazole and its derivatives are widely used as ligands for this purpose. rsc.org

While the use of this compound specifically as a ligand in MOF synthesis is not extensively documented in the surveyed literature, its potential can be inferred. The nitrogen atoms of the imidazoline ring provide the necessary coordination sites. However, the very long and flexible octadecyl chain would introduce significant steric hindrance, which could influence the resulting crystal structure or potentially inhibit the formation of highly ordered, porous frameworks. This bulky hydrophobic chain could also be leveraged to impart unique properties to the resulting material, such as creating hydrophobic pores or improving its dispersibility in nonpolar media.

Integration into Polymeric Matrices for Enhanced Material Properties

The incorporation of long-chain alkyl imidazoline derivatives into polymer matrices is a strategy for modifying material properties. The long alkyl chain can act as an internal plasticizer or lubricant, enhancing flexibility. Furthermore, due to its amphiphilic nature, it can migrate to the surface of a polymer blend, altering surface properties like wettability and adhesion. mdpi.com

For instance, studies on related imidazolium (B1220033) ionic liquids with long alkyl chains have shown they can be blended with polymers like polyacrylamide/alginate to enhance mechanical strength through hydrophobic interactions of the long chains. nih.gov This suggests that this compound could be used as an additive to improve the physical properties of polymer blends or to introduce specific functionalities. The modification of polymer surfaces is crucial for applications where interfacial properties, such as biocompatibility or adhesion, are critical. mdpi.com

Ionic Liquid Design and Application

This compound is a valuable precursor for the synthesis of a specific class of ionic liquids (ILs) known as surface-active ionic liquids (SAILs). elsevierpure.com ILs are salts with melting points below 100 °C, and SAILs combine the properties of an ionic liquid with those of a surfactant.

The synthesis typically involves the quaternization of one of the nitrogen atoms in the imidazoline ring, for example, through reaction with an alkyl halide. This process transforms the neutral imidazoline into a cationic imidazolium headgroup. The resulting ionic liquid, such as 1-alkyl-2-octadecyl-3-alkyl-imidazolium halide, would possess a very long C18 chain, making it highly surface-active. researchgate.net

These long-chain imidazolium-based SAILs exhibit properties that are advantageous for various applications:

Enhanced Emulsification: They can be used to form stable microemulsions. researchgate.net

Biomass Processing: The unique solvency of ionic liquids can be harnessed to dissolve and process complex biomaterials like cellulose. semanticscholar.org

Antimicrobial Agents: Imidazolium salts with long alkyl chains are known to interact with and disrupt bacterial cell membranes. nih.gov

The tunability of SAILs, where both the cation (containing the octadecyl chain) and the anion can be modified, allows for the design of "designer solvents" with specific properties tailored for applications in materials science, biotechnology, and green chemistry. researchgate.net

Solvents for Chemical Processes and Reactions

The solubility characteristics of this compound are dictated by its amphiphilic nature. The long C17 alkyl chain (octadecyl group) imparts significant nonpolar character, making it soluble in hydrophobic solvents. Conversely, the dihydro-1H-imidazole ring provides a degree of polarity.

Research into 2-alkyl-2-imidazolines indicates that their solubility is highly dependent on the length of the alkyl substituent. As the alkyl chain length increases, solubility in polar solvents decreases, while solubility in nonpolar solvents tends to increase. For this compound, this translates to slight solubility in water but good solubility in less polar organic solvents such as alcohol and benzene. chemicalbook.com This property suggests its potential use in specific chemical processes where a high-boiling, amphiphilic solvent is required.

SolventSolubility of this compound
WaterSlightly soluble chemicalbook.com
AlcoholSoluble chemicalbook.com
BenzeneSoluble chemicalbook.com
Table 1. Solubility Profile of this compound.

Components in Energy Storage Devices (e.g., Electrolytes)

While imidazolium-based ionic liquids, which are salts derived from imidazole, have been investigated for their use as electrolytes in energy storage devices like capacitors, there is currently no available research specifically detailing the application of this compound in this context. The long alkyl chain of the 2-octadecyl derivative may influence properties such as viscosity and ionic conductivity, which are critical for electrolyte performance. However, without specific studies, its suitability as a component in energy storage devices remains theoretical.

Catalytic Applications in Organic Transformations

The broader class of 2-imidazolines has been recognized for its utility as ligands in homogeneous catalysis. The nitrogen atoms in the imidazoline ring can coordinate with metal centers, and substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting catalyst. These catalysts have been employed in a range of organic reactions, including Suzuki-Miyaura couplings, Heck reactions, and various asymmetric syntheses.

Lubricant Additives and Friction Modification

One of the most significant industrial applications of this compound is as a lubricant additive, where it functions primarily as a corrosion inhibitor and a friction modifier. Its amphiphilic structure is key to its performance in this role.

The polar imidazoline head group has a strong affinity for metal surfaces. It adsorbs onto the metal, forming a protective, monomolecular or multi-molecular film. This film acts as a barrier, isolating the metal from corrosive agents that may be present in the lubricant or the operating environment. The long, nonpolar octadecyl tail is oriented away from the metal surface and is soluble in the lubricant base oil. This orientation helps to maintain a stable, persistent film that reduces friction between moving parts and prevents wear.

The effectiveness of fatty imidazolines, such as this compound, as corrosion inhibitors is well-documented. They are particularly effective in preventing the corrosion of ferrous metals. The protective film they form can also help to displace water from the metal surface, further inhibiting corrosion.

As friction modifiers, these compounds reduce the coefficient of friction, which can lead to improved fuel efficiency and reduced wear in engines and industrial machinery. The long alkyl chains of the adsorbed molecules create a low-shear-strength layer at the interface of moving surfaces, which is crucial for their friction-reducing properties.

PropertyFunction of this compoundMechanism of Action
Corrosion InhibitionProtects metal surfaces from corrosion.Adsorption of the polar head group onto the metal surface forms a protective barrier.
Friction ModificationReduces friction between moving parts.The long, nonpolar alkyl chains form a low-shear-strength film.
Table 2. Functions of this compound as a Lubricant Additive.

Interactions with Biological Systems and Bio Interfacial Phenomena

Mechanisms of Interaction with Lipid Bilayers and Cellular Membranes

The lengthy C18 alkyl chain of 2-octadecyl-4,5-dihydro-1H-imidazole promotes its insertion into the hydrophobic core of lipid bilayers, while the cationic imidazoline (B1206853) headgroup interacts with the polar headgroups of phospholipids. This arrangement is fundamental to its effects on membrane structure and function.

While direct studies on this compound are limited, research on analogous long-chain alkyl-substituted imidazolium (B1220033) salts provides significant insights. For instance, 1-hexadecyl-3-methylimidazolium chloride, an ionic liquid with a C16 alkyl chain, has been shown to exert biocidal activity by causing cell membrane disruption. nih.gov This is further corroborated by studies on other amphiphilic molecules, such as certain amidine derivatives, which have been observed to increase cell membrane permeability and cause the leakage of cellular contents. nih.gov

The proposed mechanism involves the insertion of the octadecyl tail into the lipid bilayer, which disrupts the ordered packing of the phospholipid acyl chains. This disruption can lead to the formation of transient pores or defects in the membrane, thereby increasing its permeability to ions and small molecules that would otherwise be unable to cross. At sufficient concentrations, this can lead to a complete loss of membrane integrity and cell lysis.

Table 1: Comparative Effects of Amphiphilic Cationic Molecules on Membrane Permeability

CompoundAlkyl Chain LengthObservationReference
1-Hexadecyl-3-methylimidazolium chlorideC16Cell membrane disruption nih.gov
Amphiphilic AmidinesVariousIncreased membrane permeability and content leakage nih.gov
This compoundC18Predicted to cause significant membrane disruption and permeabilization-

Note: The effect of this compound is inferred from the behavior of structurally similar compounds.

The insertion of the bulky octadecyl chain of this compound into the lipid bilayer is expected to alter its physical properties, notably its fluidity and integrity. Studies on amphiphilic α-hydrazido acid derivatives, which also possess long alkyl chains, have demonstrated that as these molecules accumulate in a lipid bilayer, the membrane's fluidity increases. mdpi.com This is attributed to the disruption of the tight packing of the phospholipid acyl chains by the inserted hydrophobic tails.

Conversely, very long-chain fatty acids have been shown to disrupt bilayer integrity. researchgate.netnih.gov The presence of the long octadecyl chain of the imidazoline derivative would likely have a similar disordering effect, leading to a more fluid and less stable membrane structure. This alteration in fluidity can have profound effects on the function of membrane-embedded proteins, such as ion channels and receptors, whose activities are often sensitive to the physical state of the surrounding lipid environment.

Modulation of Enzymatic Activity

The surfactant-like properties of this compound suggest that it can modulate the activity of various enzymes, particularly those that are membrane-associated or have hydrophobic binding sites. The interaction between surfactants and hydrolytic enzymes has been a subject of study, revealing that ionic surfactants can induce conformational changes that may lead to a loss of enzymatic activity. nih.gov

While specific enzymatic targets of this compound have not been extensively documented, the broader class of imidazole-containing compounds is known to interact with a range of enzymes. For example, certain antifungal imidazole (B134444) derivatives are known to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes. nih.gov It is plausible that this compound could exhibit inhibitory or modulatory effects on enzymes through a combination of hydrophobic interactions with its alkyl chain and coordination of the imidazoline ring with metal cofactors in the enzyme's active site.

Chelation and Coordination with Biological Metal Ions

The imidazoline ring of this compound contains nitrogen atoms with lone pairs of electrons, making it an effective ligand for metal ions. The imidazole moiety is a well-established coordinating group in biological systems, most notably in the amino acid histidine, which plays a crucial role in the active sites of many metalloenzymes. wikipedia.org

Imidazole and its derivatives are known to form stable complexes with a variety of transition metal ions, including those that are essential for biological function, such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺/Fe³⁺). researchgate.net This chelating ability suggests that this compound could sequester essential metal ions, thereby disrupting the function of metalloenzymes and other metal-dependent cellular processes. The coordination of the imidazoline headgroup with metal ions can also facilitate the self-assembly of these molecules, potentially influencing their interactions with biological membranes.

Table 2: Potential Biological Metal Ion Interactions with the Imidazoline Moiety

Metal IonBiological RelevancePotential Interaction with this compound
Zinc (Zn²⁺)Cofactor in numerous enzymes (e.g., carbonic anhydrase, alcohol dehydrogenase)Chelation by the imidazoline ring, potentially inhibiting enzyme activity.
Copper (Cu²⁺)Component of enzymes in redox reactions (e.g., cytochrome c oxidase)Coordination with the imidazoline nitrogen atoms, possibly interfering with electron transport.
Iron (Fe²⁺/Fe³⁺)Essential for oxygen transport (hemoglobin) and electron transfer (cytochromes)Formation of coordination complexes, which could affect iron homeostasis.
Nickel (Ni²⁺)Cofactor for specific enzymes (e.g., urease)Potential for chelation, although nickel is less abundant in biological systems.

Environmental Dynamics and Fate of 2 Octadecyl 4,5 Dihydro 1h Imidazole

Biodegradation Pathways and Mechanisms

The biodegradability of 2-octadecyl-4,5-dihydro-1H-imidazole is a key factor in determining its environmental persistence. As a fatty acid-derived imidazoline (B1206853), it is generally considered to be biodegradable. The primary mechanisms of degradation are expected to involve both biotic and abiotic processes.

Microbial activity is anticipated to be the main driver of the biodegradation of the long octadecyl chain. The typical pathway for the breakdown of long alkyl chains is through β-oxidation . In this process, the octadecyl chain is sequentially shortened by two carbon atoms at a time, leading to the formation of acetyl-CoA, which can then enter the citric acid cycle. The presence of a long C18 chain suggests that this compound is biodegradable.

The 4,5-dihydro-1H-imidazole ring, also known as the imidazoline ring, is susceptible to hydrolysis. This process can be catalyzed by both acids and bases, leading to the opening of the ring structure. Acid-catalyzed hydrolysis is a particularly relevant pathway in acidic environmental conditions. This ring-opening results in the formation of N-(2-aminoethyl)stearamide.

Table 1: Postulated Biodegradation and Transformation Mechanisms

Process Description Potential Products
β-Oxidation Sequential microbial breakdown of the octadecyl (C18) alkyl chain. Shorter-chain fatty acids, Acetyl-CoA

| Hydrolysis | Abiotic or biotic cleavage of the 4,5-dihydro-1H-imidazole ring. | N-(2-aminoethyl)stearamide |

Adsorption and Desorption in Environmental Compartments (e.g., Soil, Sediment)

The behavior of this compound in soil and sediment is largely governed by adsorption and desorption processes. As a cationic surfactant, it possesses a positively charged hydrophilic head (the imidazoline ring) and a long, nonpolar hydrophobic tail (the octadecyl chain). This dual nature dictates its interaction with environmental matrices.

The primary sorption mechanisms are expected to be:

Electrostatic Interactions: The positively charged imidazoline ring will strongly adsorb to negatively charged components of soil and sediment, such as clay minerals and organic matter.

Hydrophobic Interactions: The long octadecyl tail will preferentially partition into the organic carbon fraction of soil and sediment.

Desorption of this compound is likely to be limited due to the strong binding mechanisms. The long alkyl chain, in particular, contributes to weaker desorption from soil particles. This suggests that once adsorbed, this compound may be persistent in the solid phase of soil and sediment.

Table 2: Factors Influencing Adsorption of this compound in Soil and Sediment

Factor Influence on Adsorption
Soil Organic Carbon (SOC) Content Higher SOC content leads to increased adsorption due to hydrophobic partitioning of the octadecyl chain.
Clay Content and Type Higher clay content, with its negative surface charge, increases adsorption through electrostatic attraction with the cationic imidazoline head.
pH Soil pH can influence the surface charge of soil particles and the ionization state of the compound, thereby affecting electrostatic interactions.

| Ionic Strength of Soil Solution | Higher ionic strength can compete with the cationic head for binding sites, potentially reducing adsorption. |

Bioaccumulation Potential in Aquatic and Terrestrial Systems

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The potential for a chemical to bioaccumulate is often estimated using the Bioconcentration Factor (BCF) , which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

For surfactants, determining bioaccumulation potential can be challenging due to their surface-active properties. However, studies on other cationic surfactants provide valuable insights. Research on tetramethylammonium (B1211777) chloride (TMAC) has shown that the bioconcentration factor increases significantly with the length of the alkyl chain. For instance, a C16/18-TMAC mixture was found to have a concentration ratio of 1962 in the fathead minnow (Pimephales promelas).

Given that this compound possesses a long C18 alkyl chain, it is reasonable to infer a significant potential for bioaccumulation in aquatic organisms. The hydrophobic octadecyl tail would readily partition into the lipid-rich tissues of fish and other aquatic life.

Information on the bioaccumulation of this compound in terrestrial systems is scarce. However, its strong adsorption to soil would likely limit its bioavailability to terrestrial organisms. Organisms in direct contact with contaminated soil or sediment, such as benthic invertebrates, may be at higher risk of exposure and potential bioaccumulation.

Table 3: Estimated Bioaccumulation Potential

System Potential Rationale
Aquatic High The long, hydrophobic octadecyl chain is expected to lead to significant partitioning into the fatty tissues of aquatic organisms.

| Terrestrial | Low to Moderate | Strong adsorption to soil and sediment may limit bioavailability to many terrestrial organisms. Benthic organisms may have higher exposure. |

Transformation Products and Environmental Metabolites

The transformation of this compound in the environment will lead to the formation of various products. Based on the likely degradation pathways, the primary transformation products can be predicted.

As previously mentioned, hydrolysis of the imidazoline ring is a key transformation pathway. This abiotic process, which can be catalyzed by acidic or basic conditions, results in the opening of the ring to form N-(2-aminoethyl)stearamide . This amido-amine is a major and relatively stable transformation product.

The microbial β-oxidation of the octadecyl chain will produce a series of shorter-chain fatty acids and ultimately acetyl-CoA. These metabolites are common intermediates in microbial metabolism and are readily incorporated into cellular processes.

Table 4: Potential Transformation Products and Environmental Metabolites

Parent Compound Transformation Process Key Product/Metabolite
This compound Hydrolysis N-(2-aminoethyl)stearamide

Further research is needed to fully elucidate the complete degradation pathways and to identify all significant environmental metabolites of this compound under various environmental conditions.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Methodologies for Enhanced Sustainability

Future research is increasingly directed towards the development of sustainable and environmentally benign synthetic routes for long-chain alkyl imidazolines like 2-octadecyl-4,5-dihydro-1H-imidazole. Traditional synthesis methods often require high temperatures and harsh conditions. researchgate.net The focus is shifting towards methodologies that align with the principles of green chemistry.

Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of imidazoline (B1206853) derivatives. For instance, the reaction of fatty acids with polyamines can be optimized to produce high yields in minutes. researchgate.net

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and environmental impact. Facile, solvent-free methods for synthesizing fatty acid imidazoline-based inhibitors under atmospheric conditions are being explored. nih.gov

Use of Renewable Feedstocks: There is a growing interest in utilizing natural fatty acids from sources like tall oil to synthesize these compounds, further enhancing their green credentials. nih.govwhiterose.ac.uk

These novel methodologies aim to create more efficient and sustainable processes for producing this compound and related compounds.

Exploration of Advanced Functional Materials Based on Imidazoline Scaffolds

The imidazoline scaffold, particularly when functionalized with long alkyl chains, is a promising building block for a variety of advanced materials. The amphiphilic character of these molecules drives their self-assembly into ordered nanostructures, which can be harnessed for various applications.

Emerging areas of exploration include:

Self-Healing Materials: Imidazoline derivatives are being investigated for their role in self-healing polymers. They can be incorporated into epoxy systems as latent curing agents, where they can be released upon damage to initiate a healing process. researchgate.netresearchgate.net The dynamic interactions involving the imidazoline ring can contribute to the reversible nature of these materials. nih.gov

Stimuli-Responsive Polymers: Polymers containing imidazoline moieties can exhibit responsiveness to external stimuli such as pH or temperature. rsc.orgnih.govrsc.orgdoaj.orgnih.gov This property is being explored for applications in drug delivery, smart coatings, and sensors.

Superhydrophobic Surfaces: Long-chain fluorinated imidazolium (B1220033) ionic liquids can form self-assembled monolayers (SAMs) on substrates, creating superhydrophobic surfaces. rsc.org This opens up possibilities for creating water-repellent and anti-fouling coatings.

Nanoparticle Drug Delivery: Imidazolium-based zwitterionic liquids are being used to modify nanoparticles for intravenous drug delivery, enhancing their biocompatibility and circulation time. nih.gov

The ability of this compound to self-assemble and participate in dynamic chemical interactions makes it a valuable component in the design of next-generation functional materials.

In-depth Mechanistic Understanding of Bio-interfacial Processes

A deeper understanding of the interactions between this compound and biological interfaces at the molecular level is crucial for advancing its applications. The long alkyl chain and the polar imidazoline headgroup govern its behavior at interfaces.

Future research in this area will likely focus on:

Corrosion Inhibition Mechanisms: Long-chain imidazolines are effective corrosion inhibitors, particularly for carbon steel. nih.govnih.gov Their mechanism involves adsorption onto the metal surface, forming a protective hydrophobic layer. nih.govunpchemicals.com The imidazoline ring, with its nitrogen atoms, can form coordinate bonds with metal ions, leading to strong chemisorption. unpchemicals.com The long octadecyl chain then creates a barrier against corrosive agents. nih.gov Advanced surface-sensitive techniques can provide a more detailed picture of this protective film.

Interaction with Lipid Membranes: The amphiphilic nature of these molecules suggests strong interactions with cell membranes. Understanding how the long alkyl chain inserts into the lipid bilayer and how the imidazoline headgroup interacts with the membrane surface is key to developing applications in drug delivery and antimicrobial agents. Neutron reflectometry is a powerful tool for studying these interactions at a sub-nanometer resolution. nih.govepj-conferences.orgdtu.dknih.gov

Advanced Spectroscopic and Simulation Techniques: Techniques like Sum Frequency Generation (SFG) vibrational spectroscopy can provide detailed information about the molecular orientation and conformation of these molecules at interfaces. nih.govresearchgate.netfigshare.comfu-berlin.de Molecular dynamics simulations can further elucidate the self-assembly process and the interactions with surfaces at an atomistic level. nih.govnih.gov

A more profound mechanistic understanding will enable the rational design of imidazoline-based molecules with tailored interfacial properties.

Integration with Green Chemistry Principles and Sustainable Applications

The future development and application of this compound will be heavily influenced by the principles of green chemistry. This involves considering the entire lifecycle of the compound, from its synthesis to its final application and disposal.

Key aspects of this integration include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Safer Solvents and Reagents: Moving away from hazardous solvents and reagents towards more environmentally friendly alternatives.

Energy Efficiency: Developing synthetic processes that can be carried out at lower temperatures and pressures, reducing energy consumption.

Biodegradability: Designing imidazoline derivatives that can degrade into harmless substances after their intended use, particularly for applications where they may be released into the environment.

By embracing these principles, the development of this compound and its derivatives can contribute to a more sustainable chemical industry.

Artificial Intelligence and Machine Learning in Imidazoline Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize research into imidazoline-based compounds by accelerating discovery and optimization processes.

Emerging applications of AI and ML in this field include:

Structure-Activity Prediction: Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be used to predict the biological activity and physicochemical properties of imidazoline derivatives. nih.govaip.org This can help in screening large virtual libraries of compounds to identify promising candidates for specific applications. nih.govpreprints.orgresearchgate.net

Synthesis Planning: AI-powered retrosynthesis tools can help chemists design more efficient and novel synthetic routes to complex imidazoline derivatives. illinois.eduresearchgate.netmit.eduarxiv.orgresearchgate.net These tools can analyze vast reaction databases to suggest optimal reaction pathways.

Functional Materials Design: AI can be used to guide the discovery and design of new functional materials based on imidazoline scaffolds. arxiv.orgtum.deuni-hannover.de By learning from existing data, machine learning models can predict the properties of new materials, enabling a more targeted approach to materials discovery.

Predictive Modeling of Self-Assembly: Machine learning models can be trained to predict the self-assembly behavior of amphiphilic molecules like this compound, helping to design molecules that will form specific nanostructures. nih.govudel.edu

The integration of AI and machine learning into imidazoline research promises to accelerate the pace of innovation and lead to the discovery of new applications for this versatile class of compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.